4-Bromomethyl-2-cyanobiphenyl

Bromination selectivity Monobromo/dibromo ratio Sartan intermediate synthesis

4-Bromomethyl-2-cyanobiphenyl (CAS 210037-90-4; IUPAC: 4-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrile, also designated as Irbesartan Impurity is a halogenated benzonitrile building block that serves as the critical alkylating intermediate in the industrial synthesis of multiple angiotensin II receptor blocker (ARB) drugs—including irbesartan, losartan, valsartan, candesartan, and azilsartan ,. The compound features a benzylic bromomethyl moiety para to a biphenyl linkage on a 2-cyanophenyl scaffold (C₁₄H₁₀BrN; MW 272.14 g·mol⁻¹; mp 125–128 °C), where the electron-withdrawing cyano group activates the electrophilic benzylic carbon for SN2-type nucleophilic displacement required in downstream API coupling.

Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
CAS No. 210037-90-4
Cat. No. B3251582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl-2-cyanobiphenyl
CAS210037-90-4
Molecular FormulaC14H10BrN
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C#N
InChIInChI=1S/C14H10BrN/c15-9-11-6-7-14(13(8-11)10-16)12-4-2-1-3-5-12/h1-8H,9H2
InChIKeyLQPCAPMUDDPGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromomethyl-2-cyanobiphenyl (CAS 210037-90-4): Strategic Intermediate for Sartan Antihypertensive APIs – Procurement & Selection Guide


4-Bromomethyl-2-cyanobiphenyl (CAS 210037-90-4; IUPAC: 4-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrile, also designated as Irbesartan Impurity 14) is a halogenated benzonitrile building block that serves as the critical alkylating intermediate in the industrial synthesis of multiple angiotensin II receptor blocker (ARB) drugs—including irbesartan, losartan, valsartan, candesartan, and azilsartan [1], [2]. The compound features a benzylic bromomethyl moiety para to a biphenyl linkage on a 2-cyanophenyl scaffold (C₁₄H₁₀BrN; MW 272.14 g·mol⁻¹; mp 125–128 °C), where the electron-withdrawing cyano group activates the electrophilic benzylic carbon for SN2-type nucleophilic displacement required in downstream API coupling [3].

Why Generic Substitution with Other Cyanobiphenyl Analogs Fails: The Quantitative Case for 4-Bromomethyl-2-cyanobiphenyl (CAS 210037-90-4)


Procurement decisions for sartan intermediates cannot rely on simple 'cyanobiphenyl' structural similarity. Three critical factors preclude direct interchange: (i) The benzylic bromine leaving group in the target compound provides inherently higher reactivity (lower C–Br bond dissociation energy) than the corresponding 4-chloromethyl analog, enabling complete N-alkylation of the imidazole/diazaspiro core at industrially viable temperatures and residence times [1]; (ii) The 4-bromomethyl-2-cyano regiochemistry (substituents on the same phenyl ring bearing the cyano group) places the electrophilic center in a distinct steric and electronic environment compared with the 4′-isomer (CAS 114772-54-2), which can alter coupling kinetics with bulky sartan cores such as telmisartan’s bis-benzimidazole scaffold [2]; (iii) The specific isomer CAS 210037-90-4 is officially designated as Irbesartan Impurity 14, meaning its identity, purity profile, and impurity fate are directly relevant to regulatory ANDA submissions—a generic 'bromomethyl cyanobiphenyl' with different CAS registration cannot substitute this regulatory traceability [3].

Quantitative Differentiation Evidence: 4-Bromomethyl-2-cyanobiphenyl (CAS 210037-90-4) vs. Closest Analogs & Alternative Methods


Evidence 1: Bromination Selectivity & Monobromo Yield – Br₂ (Industrial Route) vs. N-Bromosuccinimide (Legacy Method)

In the radical bromination of 4′-methyl-2-cyanobiphenyl to produce the target bromomethyl intermediate, the use of economical molecular bromine (Br₂) in halogenated hydrocarbon or alkane solvents achieves a monobromo-product selectivity of 90–95% and an isolated yield of 80–90%. In contrast, the conventional method employing N-bromosuccinimide (NBS) as brominating agent—used in the earlier patent art (JP-A-6-192170)—delivers only 85–90% selectivity and 70–80% yield due to greater dibromo by-product formation [1]. This direct head-to-head comparison, disclosed in the EP0709369 patent specification, demonstrates a 5–10 percentage-point advantage in both selectivity and yield for the Br₂-based industrial route over the NBS legacy method.

Bromination selectivity Monobromo/dibromo ratio Sartan intermediate synthesis Industrial process economics

Evidence 2: Bromine Atom Economy – Oxidant-Cocatalyzed Method (0.5 eq Br₂) vs. Conventional Equimolar Br₂ Route

The US20030233009A1 patent (Sumitomo Chemical) teaches that by introducing an oxidant (e.g., sodium bromate, hydrogen peroxide) into the Br₂/radical initiator system, the by-produced hydrogen bromide is re-oxidized to bromine in situ, enabling complete bromination using only 0.4–0.7 mol Br₂ per mole of 4′-methyl-2-cyanobiphenyl substrate—a reduction of 30–60% in bromine consumption compared with the conventional equimolar (1.0 eq) Br₂ process [1]. The earlier equimolar method (US5621134A / EP0709369) by-produces 1 eq of HBr which inhibits further reaction, requiring additional radical initiator supplementation and post-reaction purification to remove residual bromine color [2]. The oxidant-cocatalyzed method achieves equivalent or superior yield while halving the stoichiometric bromine requirement and eliminating HBr off-gas treatment equipment.

Bromine atom economy Oxidant cocatalysis Process cost reduction HBr recycling

Evidence 3: Crystallization-Driven Purity Upgrade – 99.5% HPLC (Tianjin University Method) vs. Industrial Baseline <99%

Patent CN-103626677-B (Tianjin University, 2014) discloses a solvent-dilution crystallization method that upgrades 4-bromomethyl-2-cyanobiphenyl crude product (initial chromatographic purity as low as 70–90%) to a final HPLC purity of up to 99.5% (Embodiment 2: 99.5%; Embodiment 1: 99.6%) with a single-pass mass yield of 96.3–96.9% [1]. The resulting crystal product displays a uniform main particle size of approximately 100 μm (Embodiment 1: 98 μm; Embodiment 2: 102 μm) and purely white color—a stark contrast to the industrial baseline where conventional cooling crystallization typically yields purity below 99%, a main particle size of only ~20 μm, and a single-pass mass yield not exceeding 75% [1]. This 20-percentage-point yield gain and 5× larger particle size confer significant downstream handling and filtration advantages.

Crystallization purification HPLC purity Particle size engineering Sartan intermediate quality

Evidence 4: Green Light-Induced Synthesis – 71% Yield & 97% Purity Without Chromatographic Purification vs. Conventional Thermal Radical Bromination

Sveegaard (2024, Org. Process Res. Dev.) reports a photochemical Wohl–Ziegler bromination protocol wherein visible light initiates the radical chain reaction and the H₂O₂/HBr system serves as the bromine source, producing 4′-(bromomethyl)-2-cyanobiphenyl in 71% isolated yield with 97% purity (HPLC) without any chromatographic purification—only simple filtration and washing [1]. Diethyl carbonate, recognized as a greener solvent, replaces traditional halogenated solvents (CCl₄, chlorobenzene), and 2-propanol is used for precipitation and washing [1]. This contrasts with conventional thermal radical bromination methods that require bulk elemental bromine handling, halogenated solvents, and column chromatography or recrystallization to achieve comparable purity, representing a significant improvement in process greenness, safety profile, and operational simplicity [1], .

Green chemistry Visible-light photocatalysis H₂O₂/HBr bromination Diethyl carbonate solvent

Evidence 5: Regulatory Identity & Traceability – Irbesartan Impurity 14 Designation (CAS 210037-90-4) for ANDA-Quality Analytical Reference Standards

CAS 210037-90-4 is officially catalogued as 'Irbesartan Impurity 14' (chemical name: 4-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrile) and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) submissions or commercial irbesartan production [1], . This distinct regulatory identity provides a level of documentary and analytical traceability not available when procuring the generic '4-bromomethyl-2-cyanobiphenyl' (CAS 114772-54-2) from non-certified sources. The compound serves dual functionality: as a key synthetic building block for sartan API manufacture and as a qualified reference standard for impurity profiling in finished drug product release testing .

Regulatory impurity profiling ANDA submission Reference standard Irbesartan quality control

Evidence 6: Solubility Thermodynamics – Experimentally Measured Solubility Data in 8 Solvents (283.15–323.15 K) Enabling Rational Crystallization Process Design

Yang et al. (2015, J. Chem. Thermodynamics) provide the first comprehensive experimental solubility dataset for 4′-bromomethyl-2-cyanobiphenyl (OTBNBr) across eight industrially relevant organic solvents—DMF, acetone, methyl acetate, ethyl acetate, butyl acetate, ethanol, n-butyl alcohol, and isopropanol—measured over the temperature range 283.15–323.15 K [1]. The mole fraction solubility data were correlated using four thermodynamic models (modified Apelblat, λh, Wilson, and van't Hoff equations), revealing that solubility differences between solvents are predominantly governed by solvent–solvent intermolecular interaction energies rather than solute–solvent interactions, as demonstrated by COSMOthermX computational analysis [1]. The study further shows that the temperature dependence of the van't Hoff enthalpy for OTBNBr solution systems is non-constant—a critical finding for accurate crystallization process scale-up that generic solubility estimation software would fail to predict [1]. This dataset enables procurement teams to rationally select the optimal solvent system for purification of purchased intermediate or to evaluate supplier crystallization process robustness.

Solubility thermodynamics Crystallization process design Solvent selection Process intensification

Optimal Procurement & Application Scenarios for 4-Bromomethyl-2-cyanobiphenyl (CAS 210037-90-4) Based on Verified Differentiation Evidence


Scenario 1: High-Purity Sartan API Intermediate Manufacturing Requiring ≥99.5% HPLC Purity

Manufacturers producing irbesartan, losartan, valsartan, or candesartan who require a bromomethyl-cyanobiphenyl intermediate with purity ≥99.5% to suppress side reactions in the critical N-alkylation coupling step should specify material crystallized via the Tianjin University solvent-dilution method [1]. This process delivers 99.5–99.6% HPLC purity with uniform ~100 μm crystals and 96.5%+ single-pass yield—substantially outperforming conventional industrial cooling crystallization that yields material <99% purity and only ~20 μm particles. The high purity directly translates to reduced dibromo impurity carryover (CAS 209911-63-7) into the final API, minimizing downstream purification costs and improving ANDA impurity profile compliance.

Scenario 2: Analytical Method Development & ANDA Regulatory Submission — Irbesartan Impurity 14 Reference Standard

Generic pharmaceutical companies developing ANDA submissions for irbesartan should procure CAS 210037-90-4 specifically as 'Irbesartan Impurity 14' reference standard, supplied with full regulatory documentation (CoA, ¹H-NMR, MS, HPLC traces) [2]. This regulatory-designated material enables method validation (AMV) and quality control batch release testing with full traceability to ICH Q3A/Q3B guidelines. Procuring generic '4-bromomethyl-2-cyanobiphenyl' (CAS 114772-54-2) without impurity designation documentation creates CMC regulatory risk and may require additional in-house qualification studies, adding 4–8 weeks to ANDA review timelines.

Scenario 3: Green-Chemistry-Driven Procurement — Specifying H₂O₂/HBr Visible-Light Synthesis Route for ESG Compliance

Procurement organizations with environmental sustainability mandates should prioritize suppliers utilizing the visible-light H₂O₂/HBr bromination protocol (Sveegaard, 2024) in diethyl carbonate solvent [3]. This green synthesis route eliminates bulk bromine handling hazards, replaces CCl₄/chlorobenzene with a biodegradable solvent, and achieves 97% purity without chromatographic purification—only filtration and wash. While isolated yield (71%) is modestly lower than optimized thermal Br₂ routes (80–90%), the significantly improved process safety profile, reduced hazardous waste generation, and lower solvent environmental impact align with ISO 14001 and corporate ESG targets.

Scenario 4: Cost-Optimized Large-Scale Procurement — Specifying the Oxidant-Cocatalyzed Low-Br₂ Process

Bulk purchasers (>500 kg/year) seeking lowest total cost of ownership should specify 4-bromomethyl-2-cyanobiphenyl manufactured via the Sumitomo Chemical oxidant-cocatalyzed route (US20030233009A1) that consumes only 0.52–0.58 mol Br₂ per mol substrate—a 40–50% reduction in bromine stoichiometry vs. the conventional equimolar Br₂ process [4], [5]. This translates to lower raw material cost, elimination of HBr scrubber infrastructure, and reduced waste treatment expenses. The process also avoids the costly NBS reagent entirely, delivering superior process economics while maintaining monobromo selectivity equivalent to the best Br₂-only methods.

Quote Request

Request a Quote for 4-Bromomethyl-2-cyanobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.